molecular formula C9H4ClF5O B7992609 1-(3-Chlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one

1-(3-Chlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one

Cat. No.: B7992609
M. Wt: 258.57 g/mol
InChI Key: UFVFDZJTNOELFY-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one is an organofluorine compound characterized by the presence of a chlorophenyl group and a pentafluoropropanone moiety. This compound is of interest due to its unique chemical properties, which arise from the combination of chlorine and fluorine atoms attached to an aromatic ring and a ketone group. These properties make it a valuable compound in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and pentafluoropropanone.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile.

    Procedure: The 3-chlorobenzaldehyde is reacted with pentafluoropropanone under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The presence of the electron-withdrawing fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. Common reagents include amines and alcohols, leading to the formation of corresponding amides and esters.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidative reactions can convert the ketone group to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Scientific Research Applications

1-(3-Chlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs targeting specific pathways.

    Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(3-Chlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one exerts its effects involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, altering their activity by binding to active sites or allosteric sites. This interaction can inhibit or enhance enzyme function.

    Pathways Involved: The compound may affect metabolic pathways by modulating the activity of key enzymes involved in these processes. Its effects on cellular signaling pathways are also of interest, particularly in the context of drug development.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one can be compared with other similar compounds to highlight its uniqueness:

    1-(3-Chlorophenyl)-2,2,2-trifluoroethanone: This compound has fewer fluorine atoms, resulting in different reactivity and stability.

    1-(3-Chlorophenyl)-2,2,3,3-tetrafluoropropan-1-one:

    1-(3-Chlorophenyl)-2,2,3,3,3-pentafluoropropane: The lack of a carbonyl group in this compound significantly changes its reactivity and uses.

Properties

IUPAC Name

1-(3-chlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF5O/c10-6-3-1-2-5(4-6)7(16)8(11,12)9(13,14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVFDZJTNOELFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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